

4-Methoxyglucobrassicin chemical structure and properties

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Compound of Interest

Compound Name: 4-Methoxyglucobrassicin

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4-Methoxyglucobrassicin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyglucobrassicin, a naturally occurring indole glucosinolate found in cruciferous vegetables, and its hydrolysis products have garnered significant attention within the scientific community for their potential therapeutic properties, particularly in cancer chemoprevention. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **4-Methoxyglucobrassicin**. It details the enzymatic hydrolysis process that leads to the formation of its bioactive metabolite, 4-methoxyindole-3-carbinol (4MeOI3C), and explores the key signaling pathways modulated by these compounds, including the Aryl Hydrocarbon Receptor (AhR), Nuclear Factor-kappa B (NF-κB), Wnt/β-catenin, and Notch pathways. Detailed experimental protocols for the myrosinase-mediated hydrolysis of glucosinolates are also provided to facilitate further research.

Chemical Structure and Physicochemical Properties

4-Methoxyglucobrassicin is a secondary metabolite belonging to the family of indole glucosinolates. Its chemical structure consists of a β-D-thioglucose group, a sulfonated oxime moiety, and an indole ring substituted with a methoxy group at the 4-position.

Table 1: Chemical Identifiers of **4-Methoxyglucobrassicin**

Identifier	Value
IUPAC Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate[1]
CAS Number	83327-21-3[2]
Molecular Formula	C ₁₇ H ₂₂ N ₂ O ₁₀ S ₂ [2]
Molecular Weight	478.49 g/mol [3]
SMILES	<chem>COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3--INVALID-LINK--CO)O)O">C@@HO</chem> [1]
InChI	InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-17,20-23H,5,7H2,1H3,(H,24,25,26)/t11-,14-,15+,16-,17+/m1/s1[1]

Table 2: Physicochemical Properties of **4-Methoxyglucobrassicin**

Property	Value	Reference(s)
Physical State	Solid, powder	[4]
Solubility	Slightly soluble in water; soluble in polar organic solvents.	[1][3]
Acidity	Extremely strong acidic compound (based on its pKa).	[3]
Melting Point	Not available.	[3]
Thermal Stability	Less stable than glucobrassicin and gluconapin upon heating. Thermal degradation follows first-order kinetics.	[5]

Biological Activity and Therapeutic Potential

The biological activity of **4-Methoxyglucobrassicin** is primarily attributed to its hydrolysis products, which are formed upon enzymatic breakdown by myrosinase. The main bioactive metabolite is 4-methoxyindole-3-carbinol (4MeOI3C).

Anticancer Activity

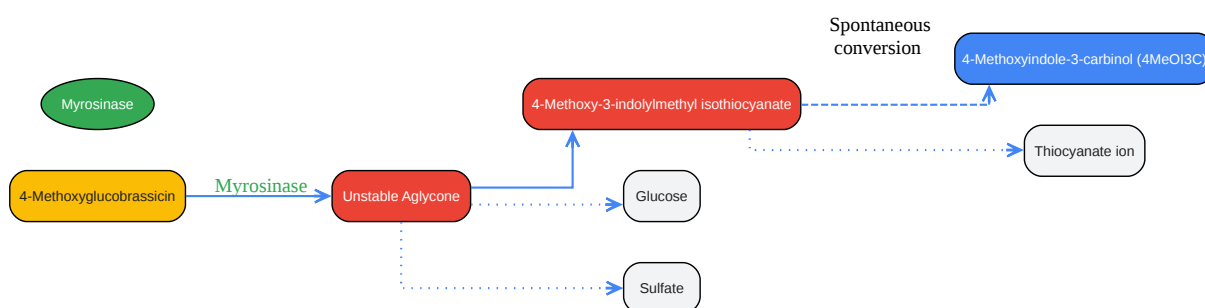
Research has demonstrated the antiproliferative effects of 4MeOI3C on human cancer cell lines. A study on colon cancer cells revealed its potential as a chemopreventive agent.

Table 3: In Vitro Anticancer Activity of 4-Methoxyindole-3-carbinol (4MeOI3C)

Cell Line	Cancer Type	IC ₅₀ (μM) after 48h	Reference
DLD-1	Colon Cancer	116	[6]
HCT 116	Colon Cancer	96	[6]

Myrosinase-Mediated Hydrolysis of 4-Methoxyglucobrassicin

Upon tissue damage in cruciferous plants, **4-Methoxyglucobrassicin** comes into contact with the enzyme myrosinase (a β -thioglucosidase), initiating a hydrolysis reaction. This process involves the cleavage of the thioglucosidic bond, leading to the formation of an unstable aglycone. This intermediate then rearranges to produce isothiocyanates, which in the case of indole glucosinolates, are highly unstable and rapidly convert to other products, primarily indole-3-carbinols.



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Myrosinase-mediated hydrolysis of **4-Methoxyglucobrassicin**.

Experimental Protocols

Myrosinase-Mediated Hydrolysis of Glucosinolates

This protocol outlines a general procedure for the enzymatic hydrolysis of glucosinolates, which can be adapted for **4-Methoxyglucobrassicin**.

Materials:

- Glucosinolate standard (e.g., **4-Methoxyglucobrassicin**)

- Myrosinase enzyme preparation (e.g., from white mustard seeds)
- Phosphate buffer (pH 6.5)
- Deactivated ion-exchange resin (e.g., DEAE-Sephadex A-25)
- High-performance liquid chromatography (HPLC) system
- Reaction vials
- Water bath or incubator

Procedure:

- **Enzyme Preparation:** Prepare a solution of myrosinase in phosphate buffer. The optimal concentration should be determined empirically.
- **Substrate Preparation:** Dissolve the glucosinolate standard in phosphate buffer to a known concentration.
- **Reaction Setup:** In a reaction vial, combine the glucosinolate solution with the myrosinase solution. A typical reaction volume is 1-2 mL.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-60 minutes). Time-course experiments can be conducted to determine the optimal reaction time.
- **Reaction Termination:** Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes) or by adding a denaturing agent.
- **Product Analysis:**
 - Centrifuge the reaction mixture to pellet any precipitate.
 - Analyze the supernatant using a suitable analytical method, such as HPLC with UV or MS detection, to identify and quantify the hydrolysis products (e.g., 4-methoxyindole-3-carbinol).

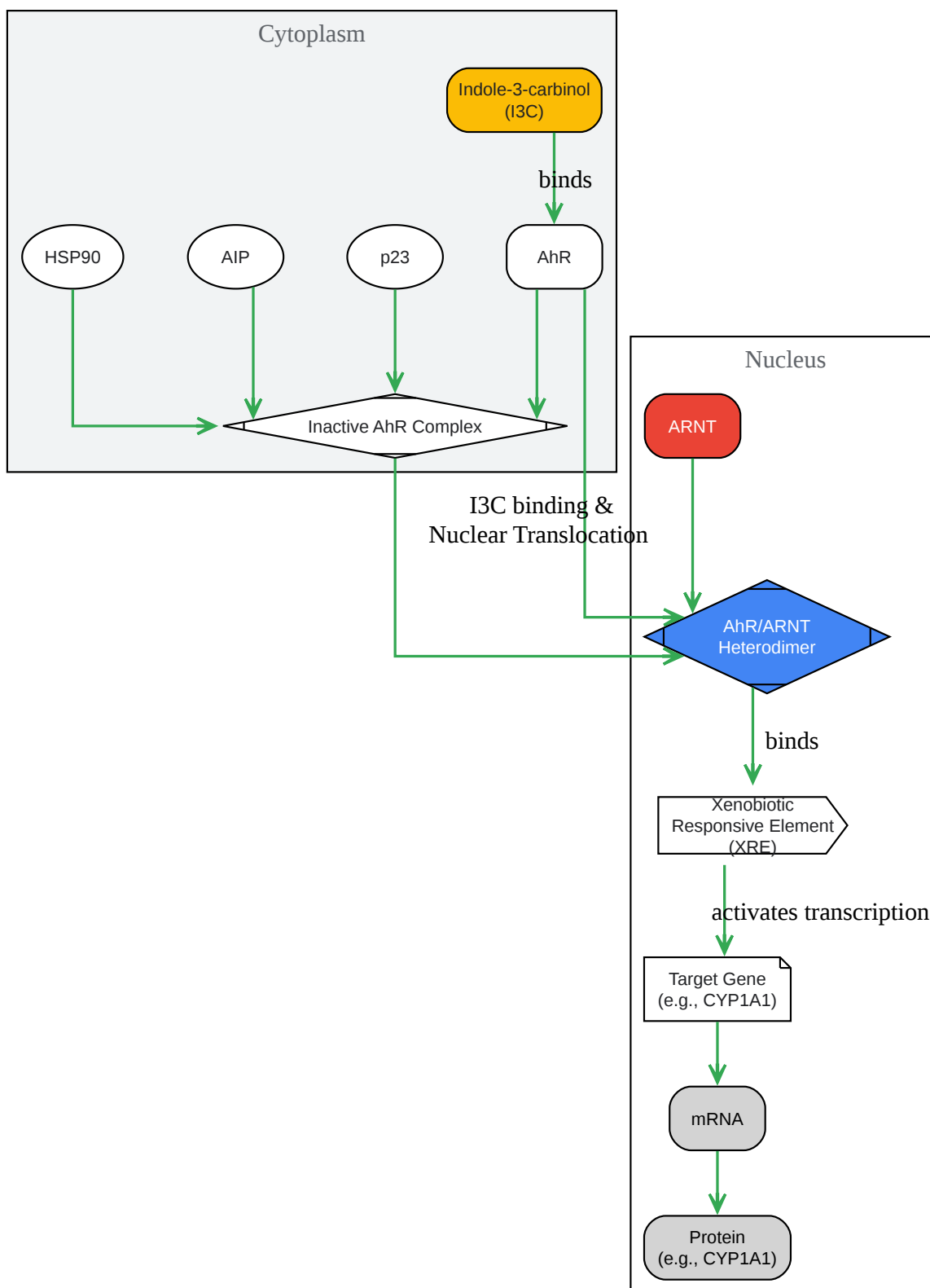
- A C18 column is typically used for the separation of indole compounds.

Key Signaling Pathways

The biological effects of **4-Methoxyglucobrassicin**'s metabolites are mediated through the modulation of several key intracellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carbinol (I3C), a close analog of 4MeOI3C, is a known ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, initiating the transcription of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism.

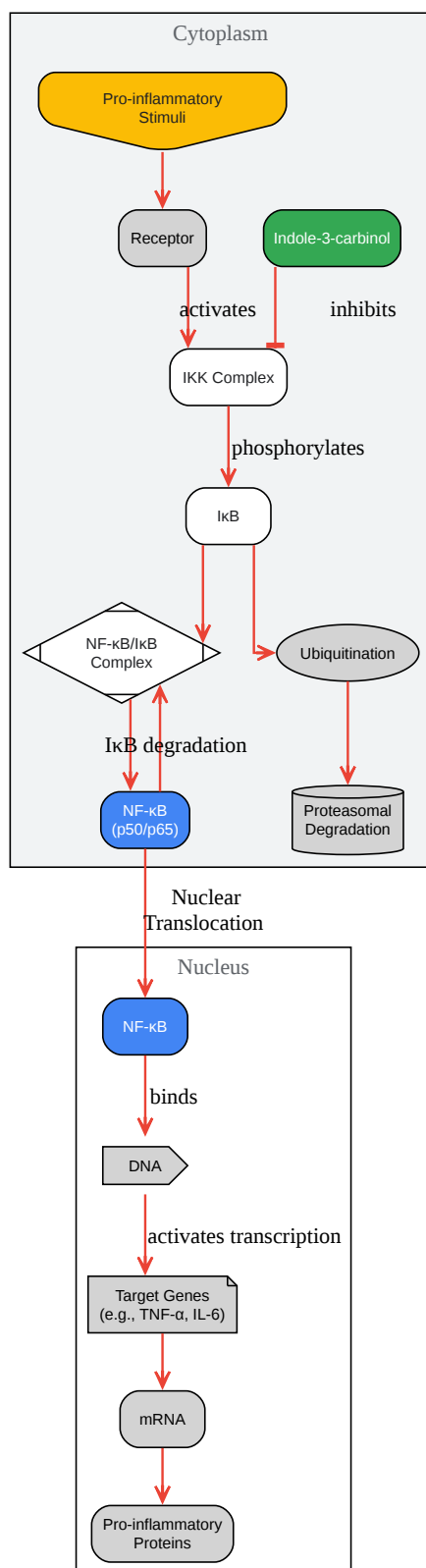


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Aryl Hydrocarbon Receptor (AhR) signaling pathway.

NF- κ B Signaling Pathway

Indole-3-carbinol has been shown to inhibit the activation of the NF- κ B pathway.^[7] NF- κ B is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by various signals, the I κ B kinase (IKK) complex phosphorylates I κ B, leading to its ubiquitination and proteasomal degradation. This frees NF- κ B to translocate to the nucleus and activate the transcription of target genes.

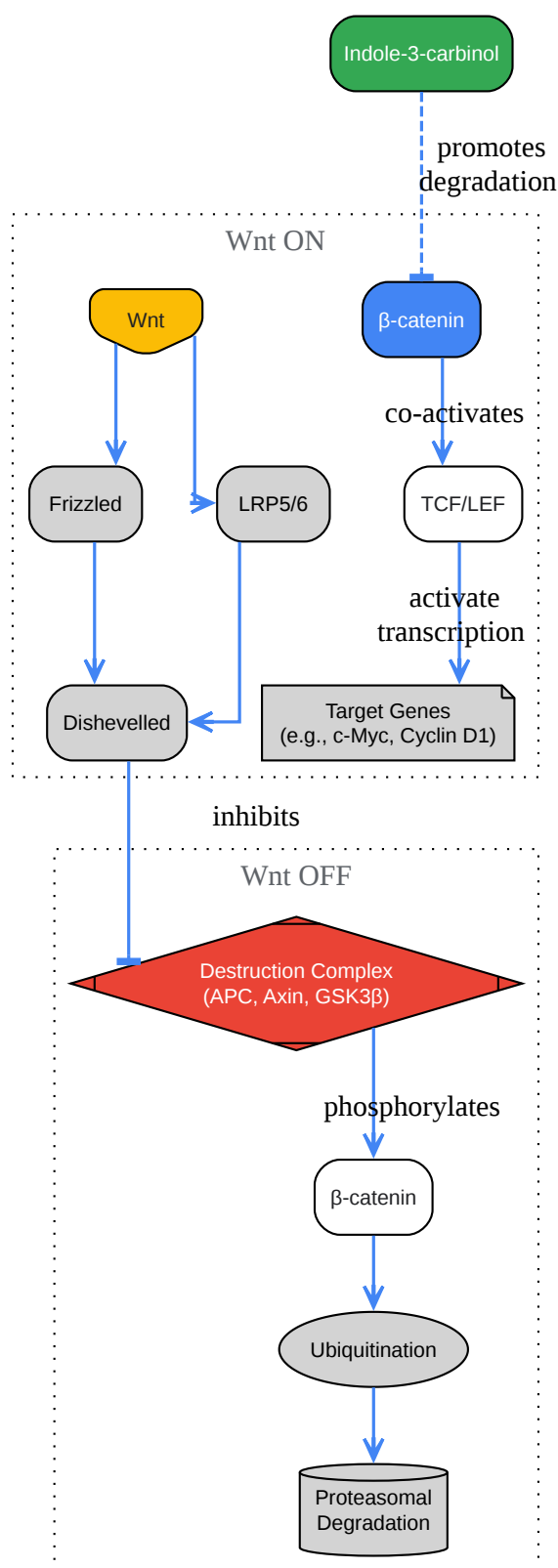


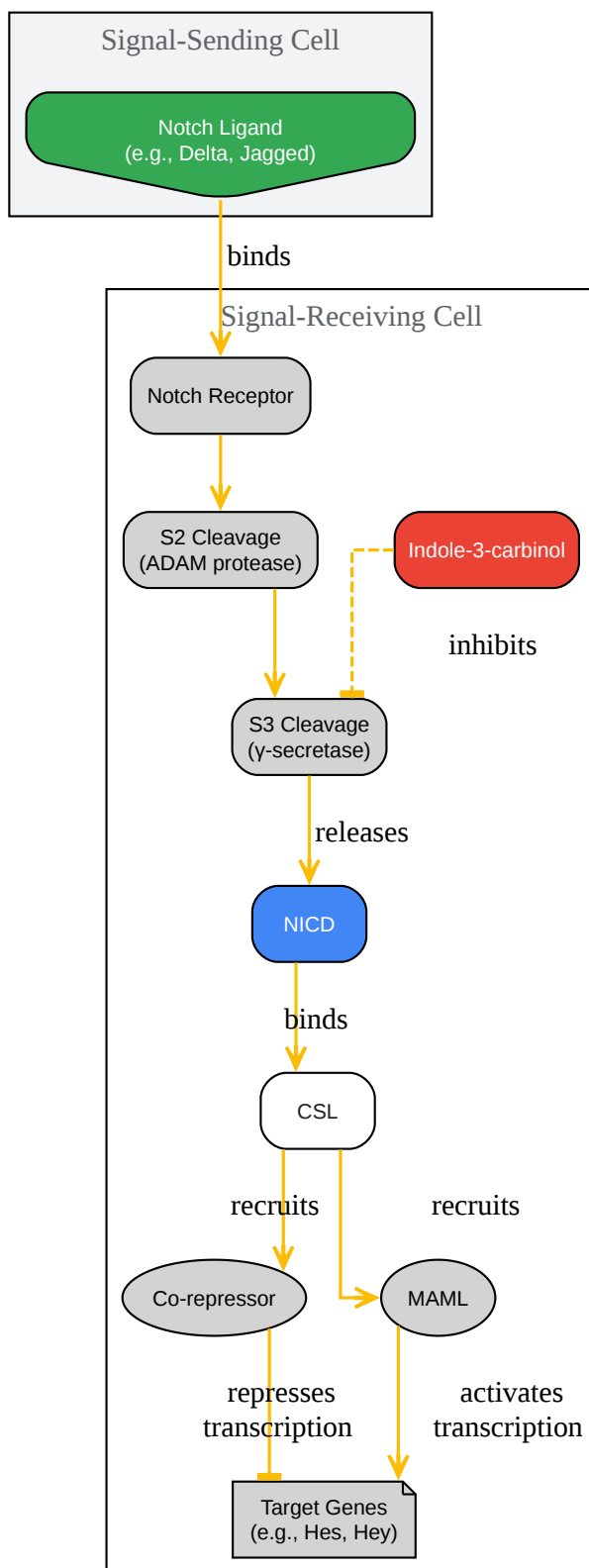
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NF-κB signaling pathway and its inhibition by I3C.

Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Wnt signal, β -catenin is phosphorylated by a "destruction complex" (containing APC, Axin, and GSK3 β), leading to its ubiquitination and degradation. Wnt binding to its receptor Frizzled and co-receptor LRP5/6 leads to the inactivation of the destruction complex, allowing β -catenin to accumulate, translocate to the nucleus, and activate target gene transcription with TCF/LEF transcription factors. I3C and its derivatives have been shown to modulate this pathway, often leading to the downregulation of β -catenin.[6]





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